molecular formula C34H35NO6 B11152758 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11152758
M. Wt: 553.6 g/mol
InChI Key: RLIIXBLXZUOKNU-UHFFFAOYSA-N
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Description

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, benzyl groups, and a cyclohexane carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, including the formation of the chromen core and subsequent functionalization. One common approach involves the condensation of appropriate benzyl and dimethyl-substituted precursors under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while hydrolysis may produce simpler organic acids and alcohols .

Scientific Research Applications

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering cellular functions. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C34H35NO6

Molecular Weight

553.6 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C34H35NO6/c1-22-28-17-18-30(23(2)31(28)41-33(37)29(22)19-24-9-5-3-6-10-24)40-32(36)27-15-13-25(14-16-27)20-35-34(38)39-21-26-11-7-4-8-12-26/h3-12,17-18,25,27H,13-16,19-21H2,1-2H3,(H,35,38)

InChI Key

RLIIXBLXZUOKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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